N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide
Description
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Properties
IUPAC Name |
N-ethyl-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-6-20(17(22)18(3,4)5)11-14-10-13-9-12(2)7-8-15(13)19-16(14)21/h7-10H,6,11H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAZROYFAHTRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV effects
Mode of Action
The mode of action of quinoline derivatives is often dependent on the substitution on the heterocyclic pyridine ring. Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death. It’s plausible that this compound may have a similar mode of action, but specific studies would be needed to confirm this.
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities. For instance, they can interfere with DNA synthesis in bacteria, potentially affecting a wide range of downstream effects. .
Pharmacokinetics
It’s known that the pharmacokinetic properties of quinoline derivatives can vary widely, and there is a need for novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties.
Result of Action
Given the known effects of quinoline derivatives, it’s plausible that this compound could have antimicrobial, anticancer, or other effects.
Action Environment
The action of this compound, like other quinoline derivatives, could be influenced by various environmental factors. For instance, quinoline is a stable liquid with a boiling point of 237 °C, suggesting that it could be stable under a variety of conditions. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
